molecular formula C5H10O3 B1315325 Ethyl 3-hydroxypropanoate CAS No. 623-72-3

Ethyl 3-hydroxypropanoate

Cat. No. B1315325
CAS RN: 623-72-3
M. Wt: 118.13 g/mol
InChI Key: UKDLORMZNPQILV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypropanoate, also known as 3-hydroxypropanoic acid ethyl ester, is an organic compound with the chemical formula C5H10O3 . It is a colorless liquid with a fruity, sweet odor and is a component of several essential oils.


Synthesis Analysis

Ethyl 3-hydroxypropanoate derivatives have been synthesized using enzymes like Candida antarctica lipases A and B. This enantioselective acylation is significant for preparative scale kinetic resolution in pharmaceutical and fine chemical industries.


Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxypropanoate is C5H10O3 . The molecular weight is 118.13 . The InChI code is 1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 .


Chemical Reactions Analysis

Ethyl 3-hydroxypropanoate’s enzymatic hydrolysis using ultrasound has been studied for efficiency. Ultrasound application in enzymatic hydrolysis with enzymes like PCL, PLE, and CRL shows a decrease in reaction time without significantly affecting yield or enantiomeric excess of products, compared to magnet stirring methods.


Physical And Chemical Properties Analysis

Ethyl 3-hydroxypropanoate has a density of 1.1±0.1 g/cm3 . It has a boiling point of 187.5±0.0 °C at 760 mmHg . The vapour pressure is 0.2±0.7 mmHg at 25°C . The enthalpy of vaporization is 49.3±6.0 kJ/mol . The flash point is 79.1±12.6 °C . The index of refraction is 1.423 . The molar refractivity is 28.5±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 11.3±0.5 10-24 cm3 . The surface tension is 35.0±3.0 dyne/cm . The molar volume is 112.1±3.0 cm3 .

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

Ethyl 3-hydroxypropanoate's enzymatic hydrolysis using ultrasound has been studied for efficiency. Ultrasound application in enzymatic hydrolysis with enzymes like PCL, PLE, and CRL shows a decrease in reaction time without significantly affecting yield or enantiomeric excess of products, compared to magnet stirring methods. This reveals the potential for ultrasound to enhance enzymatic reactions in organic synthesis (Ribeiro, Passaroto, & Brenelli, 2001).

Solubility in Supercritical Media

Ethyl lactate, closely related to ethyl 3-hydroxypropanoate, is emerging as an eco-friendly solvent. Its solubility in CO2 and phase behavior with CO2 is critical for its application in supercritical extraction processes and antisolvent precipitation processes, highlighting its role in green chemistry and industrial applications (Bermejo et al., 2013).

Enzyme-catalyzed Synthesis

Ethyl 3-hydroxypropanoate derivatives have been synthesized using enzymes like Candida antarctica lipases A and B. This enantioselective acylation is significant for preparative scale kinetic resolution in pharmaceutical and fine chemical industries (Brem et al., 2011).

Catalysis in Chemical Synthesis

Renewable Acrylonitrile Production

Ethyl 3-hydroxypropanoate is a key component in renewable acrylonitrile production from sugars. Using titania as a catalyst, this process is significant for sustainable production of acrylonitrile, a vital precursor in various polymers and resins, showcasing advancements in green chemistry and industrial applications (Karp et al., 2017).

Atmospheric Degradation Studies

Research on the atmospheric degradation of related compounds like 3-ethoxy-1-propanol, which produces ethyl 3-hydroxypropanoate, contributes to understanding their environmental impact. This includes identifying reaction products and estimating parameters like global warming potential, relevant for environmental assessments and policy-making (Aranda et al., 2021).

Safety And Hazards

Ethyl 3-hydroxypropanoate has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDLORMZNPQILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512007
Record name Ethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxypropanoate

CAS RN

623-72-3
Record name Ethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxypropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
EM Karp, TR Eaton, V Sànchez i Nogué, V Vorotnikov… - Science, 2017 - science.org
… To that end, we present a route from ethyl 3-hydroxypropanoate (ethyl 3-HP, derived from microbially produced 3-hydroxypropionic acid, 3-HP) to ACN at molar yields of ≥90%. This …
Number of citations: 125 www.science.org
E Karp, V Vorotnikov, T Eaton, VS i Nogue… - 25th North American …, 2017 - nam.confex.com
Number of citations: 0 nam.confex.com
EM Karp, GT Beckham, DR Vardon, TR Eaton - 2021 - osti.gov
… In some embodiments of the present disclosure, the molecule may include at least one of methyl acetate, ethyl lactate, and/or ethyl 3-hydroxypropanoate (ethyl 3-HP). In some …
Number of citations: 0 www.osti.gov
D Rodríguez-Linares, E Codorniu-Hernández… - Journal of Molecular …, 2009 - Elsevier
… An experimental study of the thermal decomposition in m-xylene solution of three ethyl β-hydroxycarboxylates, including ethyl-3-hydroxypropanoate, shows that these reactions are …
Number of citations: 5 www.sciencedirect.com
U Matteoli, M Blanchi, G Menchi, P Prediani… - Journal of molecular …, 1984 - Elsevier
… Ethyl 3-hydroxypropanoate … Ethyl 3-hydroxypropanoate … reactions involving ethyl acetate, ethyl propanoate and ethyl 3-hydroxypropanoate. …
Number of citations: 72 www.sciencedirect.com
I Aranda, S Salgado, P Martin, F Villanueva, E Martinez… - Chemosphere, 2021 - Elsevier
… Qualitative and quantitative products analysis was carried out and formaldehyde, ethyl formate, ethyl 3-hydroxypropanoate and nitrated compounds were positively identified. A reaction …
Number of citations: 2 www.sciencedirect.com
PO Saboe, HR Monroe, WE Michener, LP Manker… - Green …, 2019 - pubs.rsc.org
… In addition, the partition coefficient was determined for ethyl 3-hydroxypropanoate (ethyl 3-HP). Although ethyl 3-HP does not currently have a fermentative pathway, it is an important …
Number of citations: 7 pubs.rsc.org
GT Beckham, EM Karp, TR Eaton, V Sanchez i Nogue… - Science, 2017 - osti.gov
… The process achieves ACN molar yields exceeding 90% from ethyl 3-hydroxypropanoate (ethyl 3-HP) via dehydration and nitrilation with ammonia over an inexpensive titanium dioxide …
Number of citations: 0 www.osti.gov
A Afanasenko, T Yan, K Barta - Communications Chemistry, 2019 - nature.com
… Herein we have investigated the use of commercially available tert-butyl 3-hydroxypropionate (1i) as well as ethyl 3-hydroxypropanoate (1j) as substrates. Gratifyingly, both (1i) as well …
Number of citations: 16 www.nature.com
TN Wang, G Yang, LB Wu, GS Chen - Chinese Chemical Letters, 2016 - Elsevier
… Ethyl 3-hydroxypropanoate was purchased from Maya Chemical and used as received. d-Galactose was purchased from Bangcheng Chemical and used as received. …
Number of citations: 6 www.sciencedirect.com

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